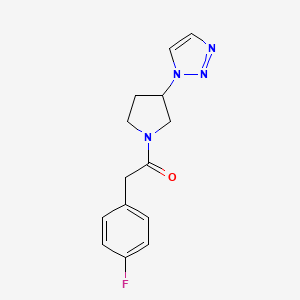
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly known as FPE or 4F-PVP and is a synthetic cathinone. The compound has been studied for its potential use as a psychoactive drug, but this is not the focus of This paper will cover the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for the research of this compound.
Scientific Research Applications
Synthetic Chemistry Applications
- Versatile Synthesis Methodologies : A study on the synthesis of pyrazolopyridines and other pyrido fused systems highlights the versatility of triazole compounds in chemical synthesis. These compounds, including structures similar to the specified compound, are used in multi-component coupling reactions for creating diverse bicyclic systems, showcasing their utility in combinatorial chemistry for scaffold decoration (Almansa et al., 2008).
Material Science Applications
- Chemosensor Development : The design of chemosensors for metal ion detection is another application. A study demonstrated the synthesis of a pyrrolidine constrained bipyridyl-dansyl fluoroionophore with a triazole linker, which serves as a selective ratiometric and colorimetric chemosensor for Al(3+) ions. This indicates the potential of triazole derivatives in creating sensitive and selective sensors for environmental monitoring and analytical chemistry (Maity & Govindaraju, 2010).
Biological Research Applications
- Antimicrobial Activity : The antibacterial and antifungal properties of triazole derivatives are significant. For example, novel triazole compounds synthesized from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone demonstrated potent antimicrobial activity, highlighting the role of such compounds in developing new antibacterial agents (Nagamani et al., 2018).
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O/c15-12-3-1-11(2-4-12)9-14(20)18-7-5-13(10-18)19-8-6-16-17-19/h1-4,6,8,13H,5,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERBTNVKTFVBON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
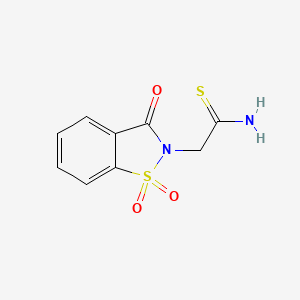
![3-[(3,4-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2863635.png)
![3-Amino-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2863637.png)
![1-Ethyl-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride](/img/structure/B2863638.png)
![(4-Phenyloxan-4-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2863640.png)

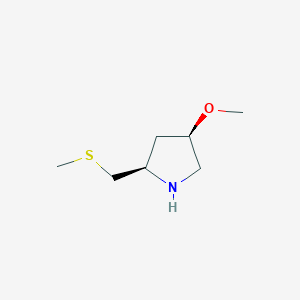
![Methyl 2-[1-oxo-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B2863645.png)
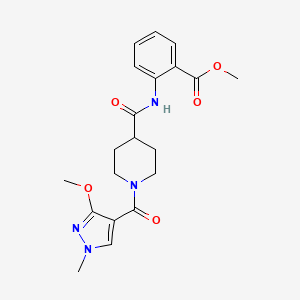
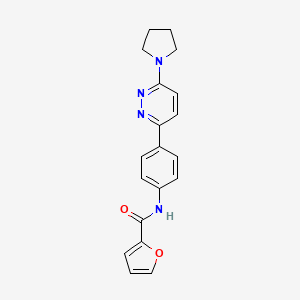
![(E)-4-(Dimethylamino)-N-[(1-ethylsulfonylpyrrolidin-2-yl)methyl]but-2-enamide](/img/structure/B2863649.png)
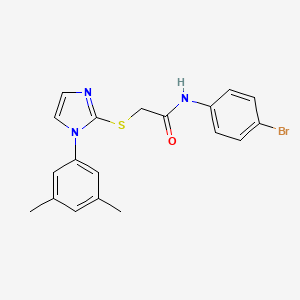

![5-(cyclopropylcarbonyl)-N-(2-thienylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2863655.png)
